molecular formula C17H17ClN2OS2 B4071432 2-[3-(4-Chlorophenyl)sulfanyl-2-hydroxypropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile

2-[3-(4-Chlorophenyl)sulfanyl-2-hydroxypropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B4071432
M. Wt: 364.9 g/mol
InChI Key: UIKKQYCFJYNHMV-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorophenyl)sulfanyl-2-hydroxypropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a chlorophenyl group, a sulfanyl group, and a pyridine ring

Preparation Methods

The synthesis of 2-[3-(4-Chlorophenyl)sulfanyl-2-hydroxypropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile involves multiple steps. The synthetic route typically starts with the preparation of the chlorophenyl sulfanyl intermediate, followed by the introduction of the hydroxypropyl group. The final step involves the formation of the pyridine ring and the addition of the carbonitrile group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[3-(4-Chlorophenyl)sulfanyl-2-hydroxypropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, researchers are exploring its potential as a therapeutic agent for various diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorophenyl)sulfanyl-2-hydroxypropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The chlorophenyl group may interact with cellular receptors, while the sulfanyl group can participate in redox reactions. The pyridine ring and carbonitrile group may also play a role in the compound’s overall activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-[3-(4-Chlorophenyl)sulfanyl-2-hydroxypropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile include other chlorophenyl sulfanyl derivatives and pyridine carbonitriles. These compounds share structural similarities but may differ in their specific functional groups and overall activity. For example, 2-{[(4-chlorophenyl)(cyano)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile is a related compound with a similar structure but different functional groups . The uniqueness of this compound lies in its specific combination of functional groups and their potential synergistic effects.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfanyl-2-hydroxypropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2OS2/c1-11-7-12(2)20-17(16(11)8-19)23-10-14(21)9-22-15-5-3-13(18)4-6-15/h3-7,14,21H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKKQYCFJYNHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(CSC2=CC=C(C=C2)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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